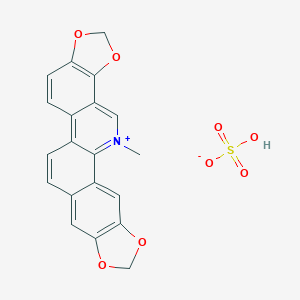

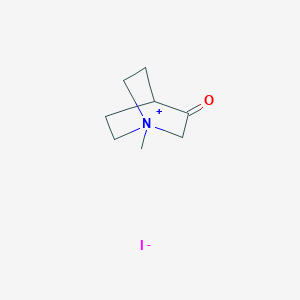

![molecular formula C8H15N B000080 1-氮杂双环[2.2.2]辛烷, 4-甲基- CAS No. 45651-41-0](/img/structure/B80.png)

1-氮杂双环[2.2.2]辛烷, 4-甲基-

描述

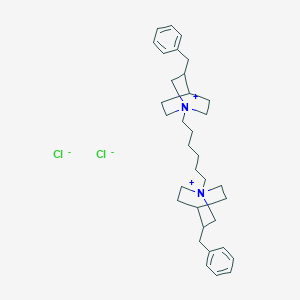

1-Azabicyclo[2.2.2]octane, 4-methyl- is a chemical compound with the formula C8H15N . It is also known as 4-Methyl-1-azabicyclo[2.2.2]octane .

Synthesis Analysis

The synthesis of 1-Azabicyclo[2.2.2]octane (quinuclidine) has been achieved via the direct intramolecular dehydration reaction of 4-(2-hydroxyethyl) piperidine vapor in the presence of CNM-3, a solid acidic catalyst . The yield of quinuclidine can reach 76.8% at 425 ℃ for 4 h with the highest yield up to 84.3% .Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[2.2.2]octane, 4-methyl- is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 125.2114 .Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane, 4-methyl- can participate in various chemical reactions. For instance, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, efficiently react with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products resulting from the nucleophilic ring-opening reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[2.2.2]octane, 4-methyl- include a molecular weight of 125.2114 . More detailed thermophysical property data for the compound can be found in the NIST/TRC Web Thermo Tables .科学研究应用

构象和构型研究

- 1-氮杂双环[2.2.2]辛烷衍生物的构象和构型性质已得到广泛研究。例如,Fernández 等人(1997 年)合成了衍生自 2-甲基-2-氮杂双环[2.2.2]辛烷-5-syn(反式)-醇的酯,并使用核磁共振波谱和 X 射线晶体学对其进行了分析。这项研究深入了解了这些化合物的结构(Fernández 等人,1997 年)。

晶体结构和分子相互作用研究

- 1-氮杂双环[2.2.2]辛烷衍生物的晶体结构和分子相互作用一直是研究的重点。Rosli 等人(2006 年)探索了 4-氮杂-1-氮杂双环[2.2.2]辛烷 2,4-二硝基苯甲酸酯的晶体结构,揭示了其分子间氢键和三维分子网络(Rosli 等人,2006 年)。

合成和药理学评价

- 在药理学研究中,1-氮杂双环[2.2.2]辛烷的衍生物已被合成并评估其潜在治疗应用。Suzuki 等人(1999 年)开发了具有 1-氮杂双环[3.3.0]辛烷环的芳香杂环,并评估了它们的毒蕈碱活性,为阿尔茨海默病研究做出了贡献(Suzuki 等人,1999 年)。

化学改性和还原剂

- 对 1-氮杂双环[2.2.2]辛烷衍生物的化学改性研究包括高效还原剂的开发。Firouzabadi 等人(1998 年)研究了改进的硼氢化物试剂,如(1,4-二氮杂双环[2.2.2]辛烷)(四氢硼酸根)锌配合物,用于还原叠氮化物(Firouzabadi 等人,1998 年)。

衍生物的结构分析

- 1-氮杂双环[2.2.2]辛烷衍生物的结构分析是另一个重要的研究领域。Izquierdo 等人(1991 年)合成了衍生自 3-苯乙基-3-氮杂双环[3.2.1]辛烷-8-β-醇的酯并对其进行了分析,深入了解了它们的构象性质和药理学潜力(Izquierdo 等人,1991 年)。

分子筛合成

- 已经探索了使用 1-氮杂双环[2.2.2]辛烷衍生物合成分子筛,突出了其在材料科学中的应用。Kubota 等人(2002 年)设计了一种新的基于 1,4-二氮杂双环[2.2.2]辛烷的季铵化合物用于分子筛合成,展示了其在催化和材料合成中的效用(Kubota 等人,2002 年)。

安全和危害

未来方向

Recent advances in the chemistry of 1-azabicyclo[1.1.0]butanes suggest a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This could potentially extend to 1-Azabicyclo[2.2.2]octane, 4-methyl- and related compounds in the future.

属性

IUPAC Name |

4-methyl-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-8-2-5-9(6-3-8)7-4-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGEIMBTIHQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(CC1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196577 | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo(2.2.2)octane, 4-methyl- | |

CAS RN |

45651-41-0 | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045651410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

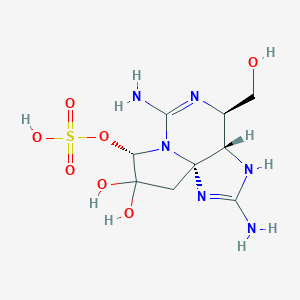

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)